molecular formula C19H24N4OS B4431753 2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine

2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine

Cat. No. B4431753
M. Wt: 356.5 g/mol
InChI Key: QTJKAXKEOLURKQ-UHFFFAOYSA-N
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Description

The compound "2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine" is a part of a broader category of chemicals that exhibit significant synthetic and biological interest. Research on related compounds has shown diverse pharmacological activities, which highlights the importance of studying their synthesis, structure, and properties for potential applications in various fields.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, cyclocondensation, and the use of specific reagents to introduce various functional groups. For instance, Mallesha et al. (2012) describe the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, demonstrating a method that could potentially be adapted for the synthesis of our target compound (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the chemical behavior of compounds. Studies often use crystallography and NMR spectroscopy to elucidate the structure. For example, the structure of similar compounds has been determined using Acta Crystallographica Section E, revealing intricate details about molecular conformations and interactions (Zhang, He, Yan, Ye, & Xin, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. The synthesis process often introduces reactive sites that can undergo further transformations, leading to a wide range of possible derivatives with varied properties. Research by Tolkunov et al. (2013) on benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine derivatives highlights the versatility of these compounds in chemical reactions, offering insights into the potential reactivity of our target compound (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-2-14-4-5-16-15(12-14)13-17(25-16)18(24)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h3,6-7,13-14H,2,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJKAXKEOLURKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
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2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 3
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2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 5
2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
Reactant of Route 6
2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine

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